molecular formula C11H16O4 B3424968 Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate CAS No. 37942-79-3

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B3424968
CAS No.: 37942-79-3
M. Wt: 212.24 g/mol
InChI Key: WDSRXUBJASECTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is a chemical compound with the molecular formula C11H16O4 . It has a molecular weight of 212.24 .


Molecular Structure Analysis

The molecular structure of this compound is based on a spirocyclic backbone . This rigid structure provides greater steric bulk than conventional aromatic dicarboxylates .


Chemical Reactions Analysis

The rigid spirocyclic backbone of this compound has been examined as a non-aromatic terephthalic acid isostere . This structure has consequences for pore chemistry and control of interpenetration, as presented in the structures of two new Metal-Organic Frameworks (MOFs) .


Physical and Chemical Properties Analysis

This compound has a boiling point of 264℃ and a density of 1.17 . It also has a flash point of 124℃ .

Future Directions

The non-aromatic backbone of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate and other rigid aliphatic linkers may prove to be an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs . This suggests potential future directions for the use of this compound in the design and utility of MOFs and discrete metallosupramolecular species .

Properties

IUPAC Name

dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSRXUBJASECTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239384
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37942-79-3
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37942-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 6
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.